Chlorobromofosfamide
Description
Chlorobromofosfamide, chemically designated as a bromine- and chlorine-substituted derivative of ifosfamide, belongs to the oxazaphosphorine class of alkylating agents. It is structurally characterized by the substitution of hydrogen atoms on the oxazaphosphorine core with bromine and chlorine groups, enhancing its electrophilic reactivity and cytostatic properties . Preclinical studies at the Institute of Immunology and Experimental Therapy (Polish Academy of Sciences, Wrocław) identified its racemic form, (±)-(R,S)-CBM 4a, and its levorotatory enantiomer, (-)-(S)-CBM 11, as compounds with superior antitumor activity compared to ifosfamide in murine models of L1210 leukemia, Lewis lung carcinoma, and B16 melanoma .
Properties
CAS No. |
146367-82-0 |
|---|---|
Molecular Formula |
C7H15BrClN2O2P |
Molecular Weight |
305.54 g/mol |
IUPAC Name |
3-(2-bromoethyl)-N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-6-11-5-1-7-13-14(11,12)10-4-3-9/h1-7H2,(H,10,12) |
InChI Key |
CQEQYBJQFPXKPE-UHFFFAOYSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)CCBr |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCBr |
Synonyms |
CBM 4A CBM-4A chlorobromofosfamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Features
Chlorobromofosfamide shares structural homology with other ifosfamide analogues but differs in halogen substitution patterns and stereochemistry. Key analogues include:
Table 1: Structural Comparison of Oxazaphosphorine Analogues
| Compound | Substituents | Stereochemistry | Designation |
|---|---|---|---|
| Ifosfamide (Reference) | Chloro, alkyl side chain | Racemic (±) | IPA |
| Bromofosfamide | Bromo | Racemic (±)-(R,S) | KM 135 |
| This compound | Bromo, Chloro | Racemic (±)-(R,S) | CBM 4a |
| This compound | Bromo, Chloro | Levorotatory (-)-(S) | CBM 11 |
The levorotatory enantiomer (-)-(S)-CBM 11 demonstrates stereospecific activity, suggesting enhanced target binding or metabolic stability compared to racemic forms .
Antitumor Efficacy
Table 2: Comparative Antitumor Activity in Murine Models
| Compound | L1210 Leukemia | Lewis Lung Carcinoma | B16 Melanoma | Dose (mg/kg) |
|---|---|---|---|---|
| Ifosfamide | Reference | Reference | Reference | 150–200 |
| Bromofosfamide (KM 135) | Higher | Higher | Higher | 150 |
| CBM 4a (Racemic) | Higher | Higher | Higher | 150 |
| CBM 11 (Levorotatory) | Higher | Higher | Higher | 150 |
All three analogues exhibited cytostatic activity exceeding ifosfamide, with this compound (CBM 4a) showing tumor growth inhibition in subcutaneous murine models at 150 mg/kg (intraperitoneal administration) .
Pharmacokinetic and Bioavailability Profiles
The racemic CBM 4a and its enantiomer CBM 11 demonstrated prolonged plasma half-lives, likely due to reduced metabolic clearance from halogen substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
